molecular formula C10H8ClNO B2719454 8-Chloro-2-methoxyquinoline CAS No. 846038-39-9

8-Chloro-2-methoxyquinoline

Cat. No. B2719454
CAS RN: 846038-39-9
M. Wt: 193.63
InChI Key: DYRVAFIYJXVRLJ-UHFFFAOYSA-N
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Description

8-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . It is a solid substance and is often used in laboratory chemicals .


Synthesis Analysis

The synthesis of 8-Chloro-2-methoxyquinoline involves several steps. One study describes the synthesis of quinolone derivatives, which could potentially include 8-Chloro-2-methoxyquinoline . Another study mentions the synthesis of 8-Hydroxyquinoline derivatives by first reacting 8-hydroxyquinoline 1 with ethyl 2-chloroacetate in refluxing acetone in the presence of a base .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-methoxyquinoline consists of a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 2nd position . The InChI key for this compound is IYADVMNJDHMUBV-UHFFFAOYSA-N .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-8-methoxyquinoxaline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions for research on 8-Chloro-2-methoxyquinoline and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications in medicine . For instance, compounds containing the 8-Hydroxyquinoline moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

properties

IUPAC Name

8-chloro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVAFIYJXVRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methoxyquinoline

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